molecular formula C16H16BrIO B13881533 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene

Cat. No.: B13881533
M. Wt: 431.11 g/mol
InChI Key: JKYDAVXYGUJHRK-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene is an organobromine and organoiodine compound It is a derivative of benzene, characterized by the presence of bromine, iodine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor compound. For instance, starting with a methoxy-substituted benzene derivative, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions, often in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the interaction of the halogen atoms with palladium catalysts and organoboron reagents.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-[(4-methylphenyl)methyl]-4-iodo-5-methoxybenzene
  • 1-Bromo-2-[(4-ethylphenyl)methyl]-4-chloro-5-methoxybenzene
  • 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-ethoxybenzene

Uniqueness

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and iodine atoms, along with the methoxy group, provides distinct reactivity and properties compared to similar compounds. This unique structure allows for specific applications in organic synthesis and research.

Properties

Molecular Formula

C16H16BrIO

Molecular Weight

431.11 g/mol

IUPAC Name

1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene

InChI

InChI=1S/C16H16BrIO/c1-3-11-4-6-12(7-5-11)8-13-9-15(18)16(19-2)10-14(13)17/h4-7,9-10H,3,8H2,1-2H3

InChI Key

JKYDAVXYGUJHRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC(=C(C=C2Br)OC)I

Origin of Product

United States

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